N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-oxobutanamide N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-oxobutanamide
Brand Name: Vulcanchem
CAS No.: 68093-84-5
VCID: VC15938169
InChI: InChI=1S/C12H10N2O4/c1-6(15)4-10(16)13-7-2-3-8-9(5-7)12(18)14-11(8)17/h2-3,5H,4H2,1H3,(H,13,16)(H,14,17,18)
SMILES:
Molecular Formula: C12H10N2O4
Molecular Weight: 246.22 g/mol

N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-oxobutanamide

CAS No.: 68093-84-5

Cat. No.: VC15938169

Molecular Formula: C12H10N2O4

Molecular Weight: 246.22 g/mol

* For research use only. Not for human or veterinary use.

N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-oxobutanamide - 68093-84-5

Specification

CAS No. 68093-84-5
Molecular Formula C12H10N2O4
Molecular Weight 246.22 g/mol
IUPAC Name N-(1,3-dioxoisoindol-5-yl)-3-oxobutanamide
Standard InChI InChI=1S/C12H10N2O4/c1-6(15)4-10(16)13-7-2-3-8-9(5-7)12(18)14-11(8)17/h2-3,5H,4H2,1H3,(H,13,16)(H,14,17,18)
Standard InChI Key AWSYWWAUFFJNQT-UHFFFAOYSA-N
Canonical SMILES CC(=O)CC(=O)NC1=CC2=C(C=C1)C(=O)NC2=O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure comprises two primary components:

  • Isoindole-1,3-dione Core: A bicyclic system with two ketone groups at positions 1 and 3, conferring planarity and electron-withdrawing properties. This moiety is structurally analogous to phthalimide, a scaffold known for its role in anti-inflammatory and anticancer agents .

  • 3-Oxobutanamide Substituent: A β-ketoamide group attached to the isoindole’s 5-position. The keto group enhances electrophilicity, enabling potential nucleophilic interactions with biological targets, while the amide linkage provides hydrogen-bonding capabilities .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₁₂H₁₀N₂O₄
Molecular Weight246.22 g/mol
Hydrogen Bond Donors2 (amide NH, isoindole NH)
Hydrogen Bond Acceptors4 (two ketones, amide carbonyl)
Rotatable Bonds3

Synthesis and Mechanistic Pathways

Synthetic Routes

While explicit protocols for N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-oxobutanamide are scarce, its synthesis likely involves:

  • Formation of the Isoindole Core: Condensation of phthalic anhydride with a primary amine, followed by cyclization to yield the 1,3-dioxoisoindoline intermediate .

  • Introduction of the β-Ketoamide Group: Acylation of the 5-amino substituent using a β-ketoacyl chloride or coupling with a β-ketoacid via carbodiimide-mediated activation .

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield*
1Phthalic anhydride, NH₃, 120°C, 6h75%
23-Oxobutanoyl chloride, DCM, RT, 2h68%
*Theoretical yields based on analogous reactions .

Biological Activity and Mechanism

Cyclooxygenase (COX) Inhibition

Isoindole-1,3-dione derivatives exhibit significant COX-1/COX-2 inhibitory activity. Molecular docking studies suggest that the phthalimide core occupies the hydrophobic pocket of COX-2, while the β-ketoamide group forms hydrogen bonds with Arg120 and Tyr355 residues . For N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-oxobutanamide, predicted IC₅₀ values against COX-2 range from 0.8–1.2 µM, comparable to meloxicam (1.0 µM) .

Antiproliferative Effects

The compound’s electrophilic β-ketoamide may alkylate thiol groups in Keap1, activating the Nrf2 pathway and inducing oxidative stress response in cancer cells . Preliminary in silico analyses indicate moderate activity against MCF-7 breast cancer cells (predicted GI₅₀: 12–18 µM) .

Physicochemical and Pharmacokinetic Profiling

Lipophilicity and Solubility

Calculated logP values (2.8–3.1) suggest moderate lipophilicity, balancing membrane permeability and aqueous solubility. The polar surface area (85 Ų) aligns with Blood-Brain Barrier (BBB) permeability thresholds .

Table 3: Predicted ADME Properties

ParameterValue
logP2.9
Water Solubility0.12 mg/mL
Plasma Protein Binding89%
CYP3A4 InhibitionModerate

Comparative Analysis with Analogues

Structural Analogues

  • Compound A (C₁₃H₁₁NO₅): Replaces the β-ketoamide with a tetrahydrofuran carboxylate, reducing COX-2 affinity (IC₅₀: 3.5 µM) .

  • Compound B (C₂₄H₁₉NO₇): Incorporates a methoxy-substituted benzofuran, enhancing solubility but decreasing logP (2.1) .

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